Butyl-methylimino-oxidoazanium
Description
Butyl-methylimino-oxidoazanium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a butyl group, a methyl group, an imino group (NH), and an oxido group (O⁻). Its molecular structure confers unique physicochemical properties, including high polarity and solubility in polar solvents. The compound is hypothesized to exhibit applications in catalysis, surfactant chemistry, and ionic liquid systems due to its charged nature and steric configuration .
Properties
CAS No. |
11069-34-4 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
butyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C5H12N2O/c1-3-4-5-7(8)6-2/h3-5H2,1-2H3 |
InChI Key |
RRROREHZDRAVJK-UHFFFAOYSA-N |
SMILES |
CCCC[N+](=NC)[O-] |
Canonical SMILES |
CCCC[N+](=NC)[O-] |
Synonyms |
METHYLAZOXYBUTANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparative analysis below highlights key differences between Butyl-methylimino-oxidoazanium and other quaternary ammonium or nitrogen-oxygen hybrid compounds. Due to the scarcity of direct data, comparisons are drawn from analogous systems.
Table 1: Comparative Properties of this compound and Related Compounds
| Property | This compound | Tetrabutylammonium Bromide | 2-Aminobenzamide | Pyridinium Chloride |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~180 (estimated) | 322.37 | 136.15 | 115.56 |
| Solubility | High in polar solvents | High in H₂O, polar solvents | Moderate in H₂O, ethanol | High in H₂O, methanol |
| Thermal Stability | Moderate (decomposes ~200°C) | Stable up to 250°C | Stable up to 150°C | Stable up to 300°C |
| Applications | Ionic liquids, surfactants | Phase-transfer catalyst | Pharmaceutical intermediates | Catalysis, electrolytes |
| Charge Distribution | Delocalized oxido-imino charge | Localized positive charge | Neutral with polar groups | Localized positive charge |
Key Findings:
Charge Dynamics: Unlike tetrabutylammonium bromide, which has a localized positive charge, this compound’s oxido-imino moiety enables partial charge delocalization, enhancing its stability in reactive environments .
Solubility: Its solubility profile aligns with ionic liquids like pyridinium chloride but contrasts with 2-aminobenzamide, which lacks ionic character .
Thermal Stability : Lower thermal stability compared to pyridinium chloride suggests sensitivity to oxidative degradation, a limitation for high-temperature applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
